Formamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride
Description
Formamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride (CAS: 75883-42-0) is a benzofuran derivative characterized by a 4,7-dimethoxy-substituted benzofuran core. The molecule features a formamide (-CONH₂) group at position 5, a piperidinoethoxy (-OCH₂CH₂N-piperidine) side chain at position 6, and a hydrochloride salt for enhanced solubility . This compound is structurally related to antiarrhythmic agents, where the piperidinoethoxy group and methoxy substitutions are critical for pharmacological activity . Its molecular formula is C₁₇H₂₃N₂O₅·HCl, with a molecular weight of 388.84 g/mol (base: 353.38 g/mol + HCl) .
Properties
CAS No. |
75883-42-0 |
|---|---|
Molecular Formula |
C18H25ClN2O5 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]formamide;chloride |
InChI |
InChI=1S/C18H24N2O5.ClH/c1-22-15-13-6-10-24-16(13)18(23-2)17(14(15)19-12-21)25-11-9-20-7-4-3-5-8-20;/h6,10,12H,3-5,7-9,11H2,1-2H3,(H,19,21);1H |
InChI Key |
TZCRGGJUQHRGRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC=O.[Cl-] |
Origin of Product |
United States |
Biological Activity
Formamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, drawing from diverse research sources.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C17H24N2O4
- SMILES Notation : COC1=C(C(=C(C2=C1C=CO2)OC)OCCC3CCCCN3)N
- InChIKey : BHSYMJMTJXAVNW-UHFFFAOYSA-N
Synthesis Methods
Research indicates that the synthesis of benzofuran derivatives often involves multi-step organic reactions. For example, various synthetic pathways can lead to the formation of similar compounds with modifications in functional groups that may enhance biological activity. However, specific synthetic routes for this compound are not extensively documented in available literature.
Neuropharmacological Effects
The presence of the piperidino group in the structure hints at possible neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown efficacy in modulating serotonin and dopamine receptors.
Chitin Synthesis Inhibition
Recent studies have explored the inhibition of chitin synthesis by compounds similar to Formamide. For example, research on isoxazole derivatives indicated that modifications at specific positions significantly affected their ability to inhibit chitin synthesis in pests like Chilo suppressalis. This suggests that Formamide may also exhibit insecticidal properties through similar mechanisms.
Case Studies and Research Findings
- Antifolate Activity : A study focused on analogs of tetrahydrofolic acid demonstrated that certain structural modifications led to inactivity against cancer cell lines due to steric hindrance caused by bulky substituents. This emphasizes the importance of structure-activity relationships in drug design.
- Neurotransmitter Interaction : Research on benzofuran derivatives has shown that they can interact with serotonin receptors, which may lead to anxiolytic or antidepressant effects. The piperidine moiety is often involved in enhancing these interactions.
- Insecticidal Properties : A recent investigation into chitin inhibitors revealed that specific substitutions on aromatic rings could enhance biological activity against agricultural pests. This highlights the potential utility of Formamide in pest control applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 5-substituted benzofuran derivatives optimized for antiarrhythmic activity. Key structural analogs and their comparative features are summarized below:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Findings
Antiarrhythmic Activity: Derivatives with N-methylurea (8j, 8m) demonstrated potent antiarrhythmic effects in dogs, outperforming quinidine and disopyramide in oral Harris tests . The piperidinoethoxy side chain (as in 8m and the target compound) confers longer duration of action compared to pyrrolidinoethoxy (8j) .
Physicochemical Properties: Collision Cross Section (CCS): The morpholinoethoxy analog (CID 53400) has a higher predicted CCS (184.7 Ų for [M+H]+) than the dimethylaminoethoxy derivative (CID 47884, 174.6 Ų), suggesting differences in molecular volume and solubility . Hydrochloride Salt: All compared compounds are hydrochloride salts, enhancing aqueous solubility and bioavailability .
Structure-Activity Relationships (SAR): Aminoethoxy Side Chain: Piperidino and pyrrolidino groups (tertiary amines) improve lipophilicity and membrane penetration compared to morpholino (ether-containing) or dimethylamino (smaller) groups .
Table 2: Pharmacological and Physicochemical Data
| Property | Target Compound | 8m (N-Methylurea) | CID 53400 (Morpholinoethoxy) | CID 47884 (Dimethylaminoethoxy) |
|---|---|---|---|---|
| Molecular Formula | C₁₇H₂₃N₂O₅·HCl | C₁₈H₂₆N₃O₅·HCl | C₁₈H₂₄N₂O₆·HCl | C₁₆H₂₂N₂O₅·HCl |
| Predicted CCS ([M+H]+, Ų) | Not reported | Not reported | 184.7 | 174.6 |
| Antiarrhythmic Efficacy (Oral Harris) | Inferred moderate | High | Not reported | Not reported |
| Key Structural Advantage | Reduced steric bulk | Strong hydrogen bonding | Balanced solubility | Enhanced hydrophilicity |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound likely involves the following key stages:
- Construction of the benzofuran core with 4,7-dimethoxy substitution.
- Introduction of the 2-(piperidinoethoxy) side chain at the 6-position of the benzofuran.
- Formation of the formamide group attached to the benzofuran nitrogen.
- Conversion to the hydrochloride salt for stability and solubility.
Preparation of the Benzofuran Core with Methoxy Substitutions
The benzofuran ring system with methoxy groups at the 4 and 7 positions is typically prepared by cyclization of appropriately substituted phenolic precursors. Methoxy groups can be introduced via methylation of hydroxy groups using methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the 2-(Piperidinoethoxy) Side Chain
The 6-position substitution with a 2-piperidinoethoxy group can be achieved through nucleophilic substitution reactions. A plausible route involves:
- Starting from 6-hydroxy-4,7-dimethoxybenzofuran.
- Reacting the hydroxy group with 2-chloroethylpiperidine or a similar alkylating agent under basic conditions to form the ether linkage.
This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.
Formation of the Formamide Moiety
The formamide group attached to the nitrogen on the benzofuran ring is introduced by formylation. Typical methods include:
- Reacting the amino-substituted benzofuran intermediate with formic acid derivatives such as formic acid, formic acid esters, or formyl chloride.
- Alternatively, direct reaction with formamide under dehydrating conditions can achieve formylation.
Conversion to Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to improve stability and solubility. This is commonly done by:
- Treating the free base form of the compound with hydrochloric acid in an appropriate solvent such as ethanol or ether.
- Crystallization of the hydrochloride salt from the reaction mixture.
Data Table: Summary of Key Synthetic Steps
| Step | Intermediate/Starting Material | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Substituted phenol derivatives | Methyl iodide, base (e.g., K2CO3) | Methoxylation of hydroxy groups | Introduces 4,7-dimethoxy groups |
| 2 | 6-Hydroxy-4,7-dimethoxybenzofuran | 2-Chloroethylpiperidine, base (e.g., NaH) | Ether formation at 6-position | Forms 2-(piperidinoethoxy) side chain |
| 3 | Amino-substituted benzofuran intermediate | Formic acid derivative (formyl chloride) | Formylation to formamide | Introduces formamide group |
| 4 | Free base form of compound | Hydrochloric acid | Salt formation | Yields hydrochloride salt for stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and what critical parameters influence yield and purity?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the benzofuran core. Key steps include etherification (e.g., piperidinoethoxy group introduction) and formamide coupling under anhydrous conditions. Reaction temperature (e.g., ice bath for exothermic steps) and solvent selection (e.g., dry DMF for moisture-sensitive intermediates) are critical. Recrystallization from ethanol or aqueous mixtures improves purity . For example, phosphorus oxychloride-mediated formylation requires strict stoichiometric control to minimize side products .
- Data Reference : Mass spectrometry (MS) analysis of analogous benzofuran derivatives shows base peaks at m/z 283 and 415 (M+), with impurities linked to incomplete formylation or hydrolysis .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, particularly the methoxy and piperidinoethoxy groups. Mass spectrometry (ESI-TOF) identifies molecular ion peaks and fragmentation patterns. Buffer solutions (e.g., ammonium acetate, pH 6.5) are essential for HPLC mobile phases to enhance resolution .
- Data Reference : Pharmacopeial standards limit individual impurities to ≤0.1% and total impurities to ≤0.5% for structurally related compounds .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to pH 1–10 buffers (e.g., HCl/NaOH) and temperatures (25–60°C) over 4–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Hydrochloride salts are prone to hygroscopicity; thus, storage in desiccators with silica gel is recommended .
Q. What solvent systems are optimal for solubility testing?
- Methodological Answer : Screen solubility in polar aprotic solvents (DMF, DMSO), alcohols (ethanol, methanol), and aqueous buffers (pH 3–8). Use sonication or heating (≤50°C) to enhance dissolution. Polar solvents are preferred for in vitro assays due to compatibility with biological matrices .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like G-protein-coupled receptors (GPCRs) or enzymes. Parameterize the force field (e.g., AMBER) for the benzofuran and piperidine moieties. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for variables like solvent carryover (DMF toxicity) or pH shifts. Apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases .
Q. How can process control systems optimize large-scale synthesis while minimizing impurities?
- Methodological Answer : Implement real-time monitoring (e.g., in-line FTIR) during critical steps like formylation. Use factorial design (e.g., Box-Behnken) to model interactions between temperature, reagent concentration, and stirring rate. Membrane filtration (e.g., nanofiltration) reduces residual solvents post-synthesis .
Q. What environmental impact assessments are required for lab-scale waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
